molecular formula C15H17F2N5O2 B2440885 1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline CAS No. 1092840-98-6

1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline

Cat. No.: B2440885
CAS No.: 1092840-98-6
M. Wt: 337.331
InChI Key: MLHYDXSRXJUEOT-UHFFFAOYSA-N
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Description

1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline is a useful research compound. Its molecular formula is C15H17F2N5O2 and its molecular weight is 337.331. The purity is usually 95%.
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Scientific Research Applications

Molecular Diversity and Synthesis Methods

  • A study demonstrated the use of L-proline in catalyzing three-component reactions involving 4-hydroxycoumarin, aldehyde, and aminopyrazole, showcasing a method for creating diverse molecular structures (Bharti & Parvin, 2015).

Synthesis of Novel Isoxazolines and Isoxazoles

  • Research on the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition was conducted, providing insight into novel chemical synthesis techniques (Rahmouni et al., 2014).

Insecticidal and Antibacterial Applications

  • A study explored the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics synthesized using microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).

  • Another research focused on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as potential antimicrobial agents was another significant area of study (Holla et al., 2006).

  • Research on the synthesis and antimicrobial evaluation of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine revealed significant antimicrobial properties of some synthesized compounds (Sirakanyan et al., 2021).

Antiviral and Anticancer Applications

  • A study on the synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine Derivatives for Antiviral Evaluation highlighted the potential antiviral applications of these compounds (Shamroukh et al., 2007).

  • Research on the Synthesis, Characterization, and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles showed potential anticancer applications for these compounds (Ghorab, El-Gazzar, & Alsaid, 2014).

  • Another study focused on the Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives, highlighting their inhibitory activity on human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Properties

IUPAC Name

(2S)-1-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O2/c1-8-9(7-21(2)20-8)10-6-11(13(16)17)19-15(18-10)22-5-3-4-12(22)14(23)24/h6-7,12-13H,3-5H2,1-2H3,(H,23,24)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHYDXSRXJUEOT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3CCCC3C(=O)O)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C2=CC(=NC(=N2)N3CCC[C@H]3C(=O)O)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136661
Record name 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092840-98-6
Record name 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092840-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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